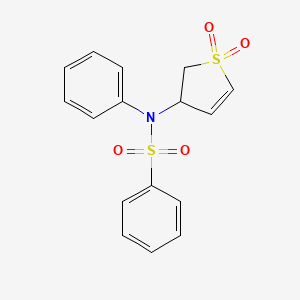

![molecular formula C17H12FN5OS2 B2429606 N-(6-フルオロ-1,3-ベンゾチアゾール-2-イル)-4-メチル-N-[(ピリジン-2-イル)メチル]-1,2,3-チアゾール-5-カルボキサミド CAS No. 1171735-39-9](/img/structure/B2429606.png)

N-(6-フルオロ-1,3-ベンゾチアゾール-2-イル)-4-メチル-N-[(ピリジン-2-イル)メチル]-1,2,3-チアゾール-5-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

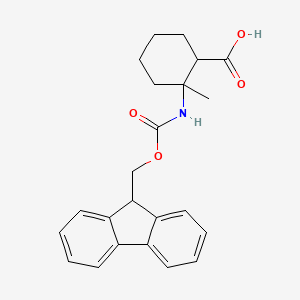

N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H12FN5OS2 and its molecular weight is 385.44. The purity is usually 95%.

BenchChem offers high-quality N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗結核剤

ベンゾチアゾール系化合物は、抗結核活性について合成および研究されてきました . 新たに合成された分子の阻害濃度は、標準的な参照薬と比較されました . より優れた阻害力は、M. 結核菌 に対して、新しいベンゾチアゾール誘導体に見られました。

金属抽出用リガンド

ベンゾチアゾール化合物は、金属抽出のための潜在的なリガンドとして報告されています . この用途は、これらの化合物がさまざまな金属と錯体を形成する能力に基づいています。

光学材料

ベンゾチアゾール化合物は、光学材料としても使用されています . これらの化合物は、独特の光学特性を示すことができ、光学分野におけるさまざまな用途に適しています。

線維芽細胞増殖因子アンタゴニスト

これらの化合物は、たとえば線維芽細胞増殖因子アンタゴニストとして、潜在的な生物学的用途を持っています . つまり、これらの化合物は、創傷治癒や胚発生において重要な役割を果たすタンパク質である線維芽細胞増殖因子の作用を阻害する可能性があります。

オートタキシン阻害剤

ベンゾチアゾール化合物は、オートタキシン阻害剤として研究されてきました . オートタキシンは、がんの進行を含むさまざまな生理学的および病理学的プロセスに関与している酵素です。

WntアンタゴニストDKKの阻害剤

これらの化合物は、WntアンタゴニストDKKの阻害剤として報告されています . Wntシグナル経路は、細胞増殖と分化において重要な役割を果たし、その調節不全は、がんを含むさまざまな疾患に関連しています。

細胞質ホスホリパーゼA2α阻害剤

ベンゾチアゾール化合物は、細胞質ホスホリパーゼA2αの阻害剤として研究されてきました . この酵素は、炎症やその他の生理学的プロセスに関与する脂質メディエーターの産生において重要な役割を果たします。

アルツハイマー病治療

ベンゾチアゾール-ピペラジンハイブリッドの新規シリーズは、アルツハイマー病(AD)に対する多機能リガンドとして、合理的に設計、合成、および評価されました . 合成されたハイブリッド分子は、アセチルコリンエステラーゼ(AChE)およびAβ 1-42凝集の、中等度から強い阻害を示しました .

作用機序

Target of Action

The primary targets of this compound are currently under investigation. Benzothiazole derivatives have been found to exhibit potent inhibitory activity against M. tuberculosis , suggesting that this compound may also target similar biochemical pathways.

Mode of Action

Benzothiazole derivatives have been found to interact with their targets and cause significant changes in their function . The compound’s interaction with its targets may lead to the inhibition of essential biochemical pathways, resulting in the observed biological effects.

Biochemical Pathways

The compound is likely to affect several biochemical pathways. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis , suggesting that this compound may interfere with the biochemical pathways essential for the survival and proliferation of this bacterium.

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. Based on the known effects of similar compounds, it is likely that this compound exerts its effects by inhibiting the growth of certain bacteria, such as M. tuberculosis .

生化学分析

Biochemical Properties

Benzothiazole-based compounds have been found to exhibit anti-tubercular activity . The inhibitory concentrations of these molecules were compared with standard reference drugs

Cellular Effects

Some benzothiazole derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra . These compounds were found to be non-toxic to human embryonic kidney cells .

Molecular Mechanism

Benzothiazole derivatives have been found to inhibit acetylcholinesterase (AChE) and Aβ 1-42 aggregation , suggesting potential neuroprotective effects.

特性

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5OS2/c1-10-15(26-22-21-10)16(24)23(9-12-4-2-3-7-19-12)17-20-13-6-5-11(18)8-14(13)25-17/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGZRKFMQDFPLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

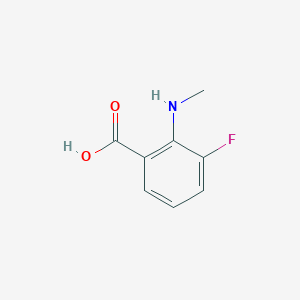

![4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B2429525.png)

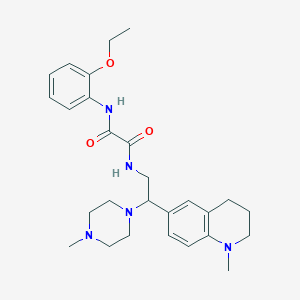

![N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2429529.png)

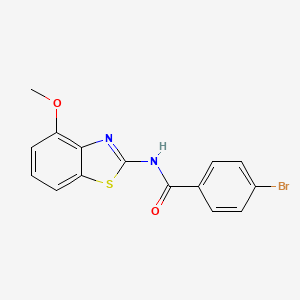

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide](/img/structure/B2429532.png)

![2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B2429538.png)

![2-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2429540.png)

![3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide](/img/structure/B2429541.png)